molecular formula C8H6ClFO B1307485 4-Fluorophenylacetyl chloride CAS No. 459-04-1

4-Fluorophenylacetyl chloride

Cat. No.: B1307485
CAS No.: 459-04-1
M. Wt: 172.58 g/mol
InChI Key: SIOJFYRPBYGHOO-UHFFFAOYSA-N
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Description

4-Fluorophenylacetyl chloride (CAS 459-04-1) is a fluorinated acyl chloride with the molecular formula C₈H₆ClFO and a molecular weight of 172.58 g/mol. It is widely used as an acylating agent in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers . Its structure features a fluorine atom at the para position of the phenyl ring, which imparts electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon and making it reactive toward nucleophiles like amines and alcohols .

Key applications include:

  • Synthesis of monoacylated pyrazolidines and N-acyl isothiouronium chlorides .
  • Preparation of intermediates for indoline-based dual 5-LOX/sEH inhibitors (anticancer agents) .
  • Functionalization of cephalosporin antibiotics (e.g., 7-aminocephalosporanic acid) .

Preparation Methods

Preparation Using Thionyl Chloride

  • Procedure : 4-Fluorophenylacetic acid is reacted with thionyl chloride (SOCl2) under controlled temperature conditions, typically between 0°C and 80°C. The reaction time varies from 1 hour to 7 hours depending on scale and conditions.
  • Catalysis : Addition of catalytic amounts of DMF enhances the reaction rate by forming a reactive intermediate.
  • Solvents : Common solvents include dichloromethane (DCM) or toluene, with inert atmosphere protection (e.g., nitrogen) to prevent side reactions.
  • Typical Conditions and Yields :
Starting Material (g) Thionyl Chloride (mL) Solvent Temperature (°C) Time (h) Yield (%) Notes
15 15 None (neat) 60 1 Not specified Excess SOCl2 removed under reduced pressure
50 77.18 DCM (250 mL) 60 3 Not specified Inert atmosphere, reflux
5,000 (5 kg) 2,800 Toluene (49.2 L) 70 3 Not specified Slow addition of SOCl2, base scrubber
10 20 DCM (25 mL) 20 (room temp) 2 Not specified One drop DMF catalyst
  • Mechanism : Thionyl chloride converts the carboxylic acid group into the acyl chloride with the release of sulfur dioxide and hydrogen chloride gases.
  • Notes : Reaction completion is monitored by HPLC or TLC, and excess thionyl chloride is removed by evaporation under reduced pressure.

Preparation Using Oxalyl Chloride

  • Procedure : 4-Fluorophenylacetic acid is treated with oxalyl chloride (COCl)2 in the presence of catalytic DMF, typically in dichloromethane solvent.
  • Temperature : Reactions are conducted at low temperatures (0°C to room temperature) to control the exothermic nature.
  • Reaction Time : Between 1 to 6 hours depending on scale and conditions.
  • Typical Conditions and Yields :
Starting Material (g) Oxalyl Chloride (mL) Solvent Temperature (°C) Time (h) Yield (%) Notes
25 28.4 DCM (75 mL) 20 (room temp) 1-2 Not specified DMF catalyst, yellow oil product
0.473 (473 mg) 0.513 DCM (25 mL) 0 to 2 (ice bath) 2 Not specified Violent reaction, gas evolution
5 (mmol scale) 6 (mmol) DCM (20 mL) 0 to 20 6 86% (for subsequent product) Argon atmosphere, followed by further reactions
  • Mechanism : Oxalyl chloride reacts with the acid to form the acyl chloride, releasing CO and CO2 gases.
  • Notes : The reaction is often followed by concentration under vacuum to isolate the acyl chloride, which is typically used immediately due to its reactivity.

Friedel-Crafts Acylation Using Aluminum Chloride

  • Procedure : 4-Fluorophenylacetyl chloride prepared as above is used in Friedel-Crafts acylation with aluminum chloride (AlCl3) and aromatic solvents such as fluorobenzene or benzene.
  • Conditions : Reaction temperatures range from 0°C to 80°C, with reaction times from 2 to 8.5 hours.
  • Yields : High yields reported, up to 97%.
  • Example :
Reagents Solvent Temperature (°C) Time (h) Yield (%) Notes
This compound + AlCl3 DCM or fluorobenzene 0 to 50 2 to 8.5 85-97 Used to synthesize α-chloro-4-fluorophenyl benzyl ketones
  • Notes : This method is used for further functionalization rather than direct preparation of the acyl chloride but is relevant for industrial synthesis routes.
Method Reagents & Catalysts Solvent Temperature (°C) Time (h) Yield (%) Key Notes
Thionyl Chloride SOCl2, DMF (catalyst) DCM, Toluene 0 - 80 1 - 7 Up to 95 Common, scalable, requires inert atmosphere
Oxalyl Chloride (COCl)2, DMF (catalyst) DCM 0 - 25 1 - 6 ~86 More controlled, violent gas evolution
Friedel-Crafts Acylation AlCl3, fluorobenzene or benzene DCM, fluorobenzene 0 - 80 2 - 8.5 85 - 97 For further ketone synthesis, not direct acyl chloride prep
  • Catalyst Role : DMF acts as a catalyst by forming a Vilsmeier intermediate, which accelerates the conversion of carboxylic acid to acyl chloride.
  • Temperature Control : Essential to avoid side reactions and decomposition; low temperatures are preferred for oxalyl chloride due to exothermicity.
  • Reaction Monitoring : TLC, HPLC, and NMR are standard analytical methods to confirm completion and purity.
  • Industrial Scale : Large-scale preparations use controlled addition of reagents, reflux condensers, and base scrubbers to manage gaseous byproducts safely.
  • Purification : Typically involves removal of excess reagents under reduced pressure and sometimes recrystallization or chromatography for downstream products.

The preparation of this compound is well-established through chlorination of 4-fluorophenylacetic acid using thionyl chloride or oxalyl chloride, with DMF as a catalyst to enhance reaction efficiency. Thionyl chloride methods are favored for industrial scalability, while oxalyl chloride offers a cleaner reaction profile at lower temperatures. Friedel-Crafts acylation using aluminum chloride is a complementary method for further derivatization of the acyl chloride intermediate. These methods are supported by extensive experimental data and are widely used in both laboratory and industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenylacetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluorophenylacetic acid.

    Reduction: It can be reduced to 4-fluorophenylethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically carried out in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    4-Fluorophenylacetic Acid: Formed from hydrolysis.

    4-Fluorophenylethanol: Formed from reduction.

Scientific Research Applications

4-Fluorophenylacetyl chloride is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-fluorophenylacetyl chloride primarily involves its role as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and thiols, which are commonly found in biological molecules and synthetic intermediates .

Comparison with Similar Compounds

Physical Properties :

  • Boiling point: 107°C (224°F) at 8 mmHg .
  • Density: 1.259 g/cm³ .
  • Solubility: Miscible with dichloromethane; moisture-sensitive and incompatible with water, alcohols, and bases .

The reactivity, physical properties, and applications of 4-fluorophenylacetyl chloride are influenced by its substituents. Below is a comparative analysis with structurally related acyl chlorides:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
This compound C₈H₆ClFO 172.58 -F (para) High electrophilicity; used in drug synthesis (e.g., cephalosporins, indoline inhibitors)
4-Chlorophenylacetyl chloride C₈H₆Cl₂O 189.04 -Cl (para) Stronger electron-withdrawing effect than -F; higher molecular weight; used in polymer crosslinking
4-Methoxyphenylacetyl chloride C₉H₉ClO₂ 184.62 -OCH₃ (para) Electron-donating group; reduced electrophilicity; niche applications in specialty polymers
4-(Trifluoromethyl)phenylacetyl chloride C₉H₆ClF₃O 222.59 -CF₃ (para) Enhanced electron-withdrawing effect; used in high-performance materials and agrochemicals

Key Insights :

Electron Effects :

  • Fluorine (-F) and chlorine (-Cl) are electron-withdrawing, but chlorine’s larger atomic size and higher electronegativity result in greater inductive effects, increasing acyl chloride reactivity compared to fluorine .
  • The trifluoromethyl (-CF₃) group in 4-(trifluoromethyl)phenylacetyl chloride provides superior electron withdrawal, making it highly reactive in demanding synthetic conditions .

Physical Properties :

  • Boiling points correlate with molecular weight and substituent polarity. For example, 4-chlorophenylacetyl chloride (189.04 g/mol) has a higher boiling point than the fluoro analog .
  • The methoxy (-OCH₃) group in 4-methoxyphenylacetyl chloride reduces density (1.259 vs. ~1.3 g/cm³ for chloro/trifluoromethyl analogs) due to lower polarity .

Applications :

  • Fluorinated analogs like This compound are preferred in drug synthesis for improved metabolic stability and bioavailability .
  • Chlorinated derivatives are used in corrosion-resistant polymers, while trifluoromethylated variants are leveraged in heat-resistant materials .

Biological Activity

4-Fluorophenylacetyl chloride (CAS No. 459-04-1) is an acylating agent predominantly used in organic synthesis. Its structure includes a benzene ring substituted with a fluorine atom at the para position, a carbonyl group, and a chlorine atom, making it a reactive electrophile. While it has significant applications in synthetic chemistry, its biological activity remains less explored. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, reactivity, and potential implications in medicinal chemistry.

This compound is synthesized through the reaction of 4-fluorophenylacetic acid with reagents such as thionyl chloride or oxalyl chloride. The general reaction can be summarized as follows:

4 Fluorophenylacetic acid+Thionyl chloride4 Fluorophenylacetyl chloride+SO2+HCl\text{4 Fluorophenylacetic acid}+\text{Thionyl chloride}\rightarrow \text{4 Fluorophenylacetyl chloride}+\text{SO}_2+\text{HCl}

This reaction typically yields high purity products, often exceeding 90% yield under optimal conditions . The molecular weight of this compound is 172.58 g/mol, and its molecular formula is C8_8H6_6ClFO .

Acylation Reactions

The primary biological relevance of this compound lies in its ability to acylate various nucleophiles, including amines and alcohols. This property facilitates the synthesis of biologically active compounds:

  • Reaction with Amines :
    R NH2+4 Fluorophenylacetyl chlorideR C O NH CH2C6H4F+HCl\text{R NH}_2+\text{4 Fluorophenylacetyl chloride}\rightarrow \text{R C O NH CH}_2-\text{C}_6\text{H}_4\text{F}+\text{HCl}
  • Reaction with Alcohols :
    R OH+4 Fluorophenylacetyl chlorideR C O O CH2C6H4F+HCl\text{R OH}+\text{4 Fluorophenylacetyl chloride}\rightarrow \text{R C O O CH}_2-\text{C}_6\text{H}_4\text{F}+\text{HCl}

These reactions can lead to the formation of compounds that may exhibit pharmacological activity, particularly in the development of drugs targeting viral infections or other diseases.

Antiviral Activity

Recent studies have highlighted the potential of compounds derived from acylation reactions involving phenolic acids and nucleosides. For instance, derivatives synthesized using phenylacetate moieties have shown promising antiviral activities against coronaviruses . Although direct studies on this compound are scarce, its derivatives may play a role in antiviral drug development.

Structure-Activity Relationship (SAR)

Research indicates that the position of substituents on aromatic rings significantly affects biological activity. For example, fluorinated derivatives often exhibit enhanced potency compared to their non-fluorinated counterparts . This suggests that this compound could serve as a scaffold for designing more effective antiviral agents.

Summary Table of Biological Activity Insights

Property Details
Molecular Formula C8_8H6_6ClFO
Molecular Weight 172.58 g/mol
Synthesis Method Reaction with thionyl or oxalyl chloride
Primary Use Acylating agent in organic synthesis
Potential Applications Synthesis of biologically active compounds
Notable Findings Limited direct biological activity; potential for antiviral derivatives

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Fluorophenylacetyl chloride in a laboratory setting?

Methodological Answer: this compound is typically synthesized via the reaction of 4-fluorophenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The procedure involves refluxing the acid with excess chlorinating agent under anhydrous conditions, followed by purification through vacuum distillation to remove residual reagents. Key considerations include:

  • Stoichiometry: Use a 1:2 molar ratio of acid to SOCl₂ to ensure complete conversion.
  • Temperature Control: Maintain reflux at 70–80°C to avoid side reactions.
  • Workup: Remove excess SOCl₂ by rotary evaporation under reduced pressure.
    Purity validation via FTIR (C=O stretch at ~1800 cm⁻¹) and ¹H NMR (characteristic aromatic proton signals at δ 7.2–7.4 ppm) is critical .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR: Verify structural integrity by matching signals to known references. For example, the methylene group adjacent to the carbonyl appears at δ ~4.1 ppm (¹H) and δ ~34 ppm (¹³C) .
  • HRMS: Confirm molecular weight (e.g., [M+Na]⁺ calculated for C₈H₆ClFO: 195.00; observed: 195.01) .
  • HPLC: Assess purity (>97%) using reverse-phase columns (C18) with UV detection at 254 nm .
    Cross-referencing with spectral databases (e.g., NIST) enhances reliability .

Q. What safety precautions are essential when handling this compound during experimental procedures?

Methodological Answer: Due to its reactivity as an acyl chloride:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation.
  • Moisture Control: Store under inert gas (N₂/Ar) to prevent hydrolysis.
  • Spill Management: Neutralize spills with sodium bicarbonate or dry sand.
    Refer to safety protocols for structurally similar compounds like 4-fluorobenzoyl chloride, which recommend emergency eye washing and avoiding skin contact .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives in nucleophilic acyl substitution reactions?

Methodological Answer: Yield optimization requires systematic parameter testing:

  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or DMAP for accelerated acylation.
  • Solvent Effects: Compare polar aprotic solvents (e.g., DCM vs. THF) to balance reactivity and solubility.
  • Temperature Gradients: Perform reactions at 0°C (to suppress side reactions) vs. room temperature.
    In a case study, coupling this compound with an indole derivative at 0°C in DCM improved yield from 30% to 45% . Statistical tools like Design of Experiments (DoE) can identify critical factors .

Q. What strategies should be employed to resolve conflicting spectroscopic data (e.g., NMR, HRMS) when characterizing novel compounds synthesized from this compound?

Methodological Answer: Address discrepancies through:

  • Multi-Nuclear NMR: Use DEPT-135 or HSQC to resolve overlapping signals. For example, ambiguous aromatic protons can be clarified via ¹³C-¹H correlation .
  • Isotopic Labeling: Introduce deuterated analogs to track reaction pathways.
  • Crystallography: Obtain single-crystal X-ray structures for unambiguous confirmation.
    Contradictions in HRMS data (e.g., adduct formation) may require alternative ionization methods (ESI vs. EI) . Peer validation and literature cross-referencing (e.g., Beilstein Journal protocols) are critical .

Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in comparison to non-fluorinated analogs?

Methodological Answer: The fluorine atom exerts both inductive (-I) and resonance (+R) effects:

  • Electrophilicity Enhancement: The -I effect increases the carbonyl's electrophilicity, accelerating nucleophilic attack (e.g., in amide couplings).
  • Steric and Electronic Tuning: Fluorine's small size and electronegativity improve regioselectivity in Friedel-Crafts acylations compared to bulkier substituents.
    Comparative studies with phenylacetyl chloride show this compound reacts 1.5× faster with aniline derivatives due to enhanced electrophilicity . Computational modeling (DFT) can quantify these effects by analyzing LUMO energy levels .

Properties

IUPAC Name

2-(4-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOJFYRPBYGHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395835
Record name 4-Fluorophenylacetyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-04-1
Record name 2-(4-Fluorophenyl)acetyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=459-04-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenylacetyl chloride
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Record name 4-Fluorophenylacetyl chloride
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Synthesis routes and methods I

Procedure details

4-Fluorophenylacetic acid [starting compound B] (15 g) was dissolved in thionyl chloride (15 ml) to prepare a solution which was then heated at 60° C. for one hr. Excess thionyl chloride was removed by evaporation under the reduced pressure to give 4-fluorophenylacetyl chloride. The acid chloride was dissolved in acetone (200 ml). Ammonium acetate (112 g) was added to the solution, and the mixture was stirred at room temperature for 17 hr. An aqueous saturated sodium hydrogencarbonate solution (150 ml) was added thereto, and the mixture was stirred at room temperature for one hr. The reaction solution was then extracted with chloroform, and the solvent in the extract was removed by evaporation to give a crude crystal. The resultant crude crystal was washed with a hexane/ethyl acetate (2/1) mixed solution to give 4-fluorophenylacetamide (10.5 g, yield 70%).
Quantity
15 g
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0 (± 1) mol
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15 mL
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Synthesis routes and methods II

Procedure details

Into a 1-L three-neck flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen bubbler vented to a water scrubber was placed 60.0 g (0.389 mol) of 4-fluorophenylacetic acid, 0.18 g, 0.002 mol) of N,N-dimethylformamide and 250 g of toluene. The addition funnel was charged with 50.4 g (0.397 mol) of oxalyl chloride and added to the reaction mixture over a 10 minute period resulting in gas evolution (4.7° C. exotherm was observed). The reaction mixture was stirred at ambient temperature for 2.5 hours (gas evolution complete) and the head space of the reaction flask was sparged with nitrogen for 10 minutes before storing the material. HPLC assay of the solution indicated that 19.1 wt % of the solution was 4-fluoroacetyl chloride, thus affording a 99% yield. Purification of crude 4-fluorophenylacetyl chloride by vacuum distillation (57-58° C., 0.15 mm Hg) affords 4-fluorophenylacetyl chloride as a clear liquid in 90% yield.
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60 g
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50.4 g
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250 g
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Synthesis routes and methods III

Procedure details

Into a suitable reactor is charged 4-fluorophenylacetic acid (122.5 kg, 795 mol), N,N-dimethylformamide (0.37 kg, 5.1 mol), and toluene (490 kg). Oxalyl chloride (105.2 kg, 829 mol) is added at a rate to maintain the temperature at about 35° C. The solution is stirred for at least 7 hours at about 25° C., typically affording a solution of about 22.1 wt % 4-fluorophenylacetyl chloride (99% yield as determined by HPLC assay).
Quantity
122.5 kg
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0.37 kg
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490 kg
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105.2 kg
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Synthesis routes and methods IV

Procedure details

A solution of 150 g (0.974 mol) of 4-fluorophenylacetic acid an 1 mL of N,N-dimethylformamide in 500 mL of toluene at 40 ° C. was treated with 20 mL of thionyl chloride and heated to 400° C. An additional 61.2 mL of thionyl chloride was added dropwise over 1.5 hours. After the addition, the solution was heated at 50° C. for 1 hour, the solvent was removed in vacuo and the residual oil was distilled at reduced pressure (1.5 mmHg) to afford 150.4 g (89.5%) of the title compound, bp=68°-70 ° C.
Quantity
150 g
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1 mL
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20 mL
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500 mL
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61.2 mL
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Yield
89.5%

Retrosynthesis Analysis

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